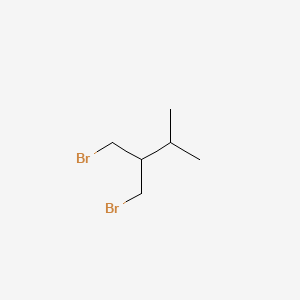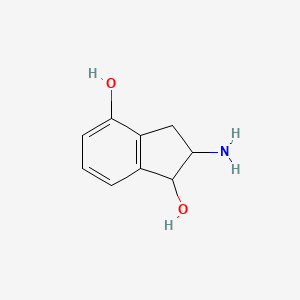
2-amino-2,3-dihydro-1H-indene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2,3-dihydro-1H-indene-1,4-diol is an organic compound with a unique structure that includes both amino and dihydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-indene-1,4-diol typically involves the reduction of indene derivatives followed by amination and hydroxylation steps. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then subjected to amination using ammonia or an amine source under controlled conditions. The final step involves the hydroxylation of the intermediate to introduce the diol functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or quinones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-Amino-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
1H-Indene-1,2-diol, 2,3-dihydro-, trans-: A stereoisomer with similar functional groups but different spatial arrangement.
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: Another stereoisomer with a different spatial arrangement of the hydroxyl groups.
Uniqueness
2-Amino-2,3-dihydro-1H-indene-1,4-diol is unique due to the presence of both amino and dihydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-amino-2,3-dihydro-1H-indene-1,4-diol |
InChI |
InChI=1S/C9H11NO2/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7,9,11-12H,4,10H2 |
InChIキー |
NCZWZYJTZSWFAY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C2=C1C(=CC=C2)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


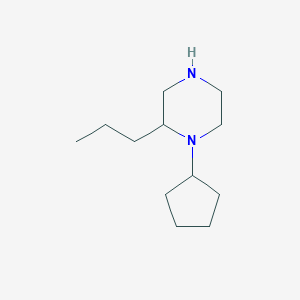
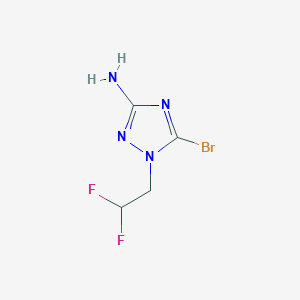

![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)

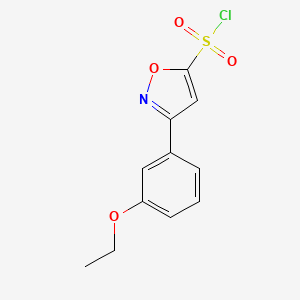

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
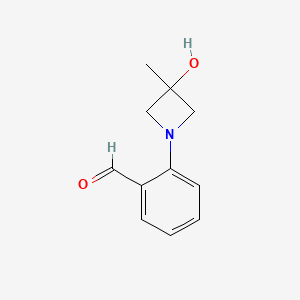
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
